BenchChemオンラインストアへようこそ!

tert-Butyl 4-methylpyrimidine-2-carboxylate

Lipophilicity Drug Design Physicochemical Properties

tert-Butyl 4-methylpyrimidine-2-carboxylate (CAS 446313-59-3, C10H14N2O2, MW 194.23 g/mol) is a pyrimidine-2-carboxylic acid tert-butyl ester. The compound features an electron-deficient pyrimidine heterocycle substituted with a methyl group at the C4 position and a tert-butyl ester at the C2 carboxylate.

Molecular Formula C10H14N2O2
Molecular Weight 194.23 g/mol
CAS No. 446313-59-3
Cat. No. B11925833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-methylpyrimidine-2-carboxylate
CAS446313-59-3
Molecular FormulaC10H14N2O2
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCC1=NC(=NC=C1)C(=O)OC(C)(C)C
InChIInChI=1S/C10H14N2O2/c1-7-5-6-11-8(12-7)9(13)14-10(2,3)4/h5-6H,1-4H3
InChIKeyZCERAALDGRCHNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-methylpyrimidine-2-carboxylate (CAS 446313-59-3): A Physicochemically Defined Pyrimidine Ester for Preclinical Research


tert-Butyl 4-methylpyrimidine-2-carboxylate (CAS 446313-59-3, C10H14N2O2, MW 194.23 g/mol) is a pyrimidine-2-carboxylic acid tert-butyl ester [1]. The compound features an electron-deficient pyrimidine heterocycle substituted with a methyl group at the C4 position and a tert-butyl ester at the C2 carboxylate. This ester imparts distinctive lipophilicity (computed LogP ~1.51) and steric properties compared to its methyl- or ethyl-ester analogs, making it a versatile intermediate in medicinal chemistry for the synthesis of kinase inhibitors and other bioactive molecules .

Why Methyl, Ethyl, or Acid Analogs Cannot Simply Replace tert-Butyl 4-methylpyrimidine-2-carboxylate


The C2 ester group profoundly governs lipophilicity, steric demand, and hydrolytic stability of pyrimidine-2-carboxylate derivatives. tert-Butyl 4-methylpyrimidine-2-carboxylate (LogP = 1.51) is approximately 8‑fold more lipophilic than its methyl ester counterpart (LogP = 0.60) and approximately 3‑fold more lipophilic than the free carboxylic acid (LogP ≈ 0.5) [1][2]. Tert‑butyl esters also undergo acid‑catalyzed hydrolysis via a distinct alkyl‑oxygen scission mechanism (SN1‑type), conferring orthogonal stability under basic conditions that methyl and ethyl esters (which hydrolyze via acyl‑oxygen scission) cannot provide [3]. These quantitative and mechanistic differences mean that simply exchanging the tert‑butyl ester for another alkyl ester or the free acid will alter membrane permeability, deprotection orthogonality, and ultimately, the synthetic utility of the building block.

Quantitative Differentiation Evidence for tert-Butyl 4-methylpyrimidine-2-carboxylate vs. Closest Analogs


Lipophilicity (LogP) Benchmarking Against Methyl and Ethyl Ester Analogs

tert-Butyl 4-methylpyrimidine-2-carboxylate exhibits a computed LogP of 1.51, significantly higher than methyl 4-methylpyrimidine-2-carboxylate (LogP = 0.60) and ethyl 4-methylpyrimidine-2-carboxylate (LogP = 0.95) [1][2][3]. The ΔLogP of +0.91 over the methyl ester represents an approximately 8‑fold increase in 1‑octanol/water partition coefficient, indicating markedly enhanced membrane permeability potential.

Lipophilicity Drug Design Physicochemical Properties

Hydrolytic Stability: Orthogonal Deprotection Advantage Over Methyl and Ethyl Esters

tert-Butyl esters undergo acid‑catalyzed hydrolysis via an SN1‑type alkyl‑oxygen scission mechanism, rendering them highly stable under neutral and basic conditions where methyl and ethyl esters (which hydrolyze via acyl‑oxygen scission) are labile [1]. This mechanistic distinction allows selective deprotection of the tert‑butyl ester in the presence of other base‑labile functionalities, an orthogonality not achievable with the methyl or ethyl analogs.

Hydrolytic Stability Protecting Group Strategy Synthetic Chemistry

Steric Bulk and Molar Refractivity: Implications for Binding Pocket Occupancy

The tert‑butyl ester group contributes a molar refractivity of 52.81 cm³, compared to 39.00 cm³ for the methyl ester and 43.75 cm³ for the ethyl ester [1][2][3]. This additional steric bulk (ΔMR = +13.81 cm³ vs. methyl ester) can profoundly influence binding pocket occupancy and selectivity in target‑based drug design.

Steric Effects Molar Refractivity Medicinal Chemistry

Batch‑Specific Purity and QC Documentation Enabling Regulatory‑Grade Procurement

Commercially available tert‑butyl 4‑methylpyrimidine‑2‑carboxylate is supplied with batch‑specific QC documentation at purities ≥95% (Bidepharm standard: 95+%) and ≥98% (Leyan standard: 98%) . Bidepharm provides NMR, HPLC, and GC batch analysis reports, a level of documentation that is not universally available for the corresponding methyl or ethyl ester analogs from all suppliers .

Quality Control Batch Consistency Regulatory Compliance

High‑Value Application Scenarios for tert-Butyl 4-methylpyrimidine-2-carboxylate Based on Verified Differentiation


Design of Cell‑Permeable Prodrugs Requiring Enhanced Membrane Penetration

When a pyrimidine‑based pharmacophore requires improved passive diffusion across lipid bilayers, the ~8‑fold higher lipophilicity of the tert‑butyl ester (LogP 1.51) over the methyl ester (LogP 0.60) makes it the superior prodrug intermediate [1]. This application is directly supported by the lipophilicity benchmarking evidence in Section 3, Item 1.

Multi‑Step Synthesis Requiring Orthogonal Ester Deprotection

In convergent synthetic routes where a base‑labile functionality (e.g., another ester, a sensitive amide) coexists with the C2 carboxylate protecting group, the tert‑butyl ester's unique stability under basic conditions—stemming from its distinct SN1‑type hydrolysis mechanism—enables selective acidic deprotection with TFA without collateral damage to base‑sensitive moieties [2]. This scenario leverages the hydrolytic stability evidence in Section 3, Item 2.

Structure‑Based Drug Design Targeting Hydrophobic Binding Pockets

The tert‑butyl group's molar refractivity (52.81 cm³) is 35% larger than that of the methyl ester (39.00 cm³), allowing it to occupy deeper hydrophobic sub‑pockets in kinase ATP‑binding sites or other enzyme active sites. This steric differentiation can be exploited to improve binding affinity and selectivity profiles [3]. This scenario derives from the steric bulk evidence in Section 3, Item 3.

GLP/GMP‑Compliant Intermediate Procurement with Full Batch Traceability

For lead optimization programs progressing toward IND‑enabling studies, procurement of tert‑butyl 4‑methylpyrimidine‑2‑carboxylate from vendors supplying batch‑specific NMR, HPLC, and GC reports (e.g., Bidepharm, Leyan) ensures the analytical rigor required for regulatory submissions . This recommendation is grounded in the QC and purity evidence in Section 3, Item 4.

Quote Request

Request a Quote for tert-Butyl 4-methylpyrimidine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.